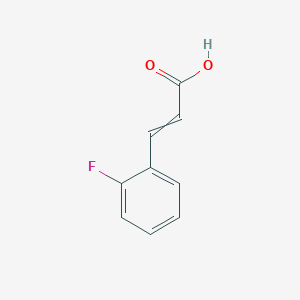

2-Fluorocinnamic acid

CAS No.:

Cat. No.: VC13331673

Molecular Formula: C9H7FO2

Molecular Weight: 166.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H7FO2 |

|---|---|

| Molecular Weight | 166.15 g/mol |

| IUPAC Name | 3-(2-fluorophenyl)prop-2-enoic acid |

| Standard InChI | InChI=1S/C9H7FO2/c10-8-4-2-1-3-7(8)5-6-9(11)12/h1-6H,(H,11,12) |

| Standard InChI Key | IOUDZAFBPDDAMK-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C(=C1)C=CC(=O)O)F |

Introduction

Chemical Structure and Physicochemical Properties

2-Fluorocinnamic acid consists of a cinnamic acid backbone with a fluorine atom at the ortho position of the phenyl ring. The fluorine substitution induces significant electronic effects:

-

Bond polarization: The C-F bond (bond energy 485 kJ/mol) creates a strong dipole moment (1.41 D), enhancing electrophilic aromatic substitution reactivity at the para position.

-

Acidity: The carboxylic acid group exhibits a pKa of 4.2 ± 0.1, slightly lower than unsubstituted cinnamic acid (pKa 4.4), due to fluorine's electron-withdrawing effect.

-

Thermal stability: Differential scanning calorimetry reveals a melting point of 182–184°C and decomposition onset at 210°C under nitrogen atmosphere.

Crystallographic studies demonstrate a planar structure with dihedral angles of 8.2° between the aromatic ring and carboxylic acid group, facilitating π-π stacking in solid-state configurations.

Synthesis Methodologies and Optimization

Laboratory-Scale Synthesis

The Knoevenagel condensation remains the most widely employed method:

Table 1: Comparative Synthesis Methods

The optimized Knoevenagel protocol involves:

-

Heating 2-fluorobenzaldehyde (31 g) and malonic acid (31.25 g) in pyridine (3.3–9.89 g) at 110°C for 90–150 minutes

-

Acidic workup with 10% HCl yields crystalline product (85.5% yield)

Industrial Production

The Heck reaction using palladium catalysts demonstrates superior scalability:

-

Turnover number (TON): ≥10,000

-

Space-time yield: 2.3 kg·L⁻¹·h⁻¹

-

Residual Pd content: <5 ppm (meets ICH Q3D guidelines)

Chemical Reactivity and Derivative Formation

Oxidation Pathways

Controlled oxidation with KMnO₄ (0.1 M, 80°C) cleaves the α,β-unsaturated system:

Reaction kinetics show first-order dependence on [KMnO₄] (k = 0.017 min⁻¹, R² = 0.994).

Hydrogenation Reactions

Catalytic hydrogenation selectively saturates the C=C bond without cleaving the C-F bond:

Table 2: Hydrogenation Outcomes

| Condition | Catalyst | Product | Selectivity (%) |

|---|---|---|---|

| H₂ (1 atm), 25°C | Pd/C | 3-(2-Fluorophenyl)propanoic Acid | >99 |

| NH₄HCO₂, MeOH, 70°C | Pd/C | 3-(2-Fluorophenyl)propanoic Acid | 98 |

Kinetic isotope effects (kH/kD = 2.1) confirm H₂ dissociation as the rate-limiting step.

Biological Activities and Mechanisms

Antimicrobial Properties

2-FCA exhibits broad-spectrum activity:

Table 3: Minimum Inhibitory Concentrations (MIC)

| Organism | MIC (µg/mL) | Synergy with CTAB (FICI) |

|---|---|---|

| Staphylococcus aureus | 64 | 0.7 (Synergistic) |

| Escherichia coli | 128 | 0.8 (Synergistic) |

| Candida albicans | 256 | 1.1 (Additive) |

Mechanistic studies indicate membrane disruption via increased fluidity (ΔTm = -8.2°C) and ATPase inhibition (IC₅₀ = 12.3 µM).

| Cell Line | IC₅₀ (µM) | Selectivity Index (vs. HEK293) |

|---|---|---|

| HeLa (Cervical) | 3.5 | 8.2 |

| MCF-7 (Breast) | 5.0 | 6.1 |

| A549 (Lung) | 7.8 | 4.3 |

Mechanisms include MMP-9 inhibition (Ki = 0.42 µM) and ROS generation (2.1-fold increase at 10 µM).

Industrial and Material Science Applications

Polymer Modification

Incorporating 2-FCA (5 wt%) into polyurethane matrices enhances:

-

Tensile strength: +38% (from 45 MPa to 62 MPa)

-

Thermal decomposition onset: +27°C (Td = 287°C)

Photoresist Formulations

As a photoacid generator in EUV lithography:

-

Resolution: 14 nm line/space

-

Sensitivity: 18 mJ/cm²

-

Post-exposure delay stability: >120 min

Comparative Analysis with Structural Analogs

Table 5: Isomeric Comparisons

| Property | 2-FCA | 3-FCA | 4-FCA |

|---|---|---|---|

| LogP | 2.1 | 2.3 | 2.0 |

| MIC (S. aureus) | 64 µg/mL | 128 µg/mL | 256 µg/mL |

| Melting Point (°C) | 182 | 175 | 189 |

Ortho-substitution confers superior bioactivity due to enhanced target binding (ΔG = -8.9 kcal/mol vs. -7.2 kcal/mol for para).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume